Cas no 873792-52-0 (5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl)

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl structure
873792-52-0 structure
Product Name:5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl
Numero CAS:873792-52-0
MF:C12H6Br2I2
MW:563.792986392975
CID:1090209
PubChem ID:59524172
Update Time:2024-10-26

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl
    • 4-bromo-2-(5-bromo-2-iodophenyl)-1-iodobenzene
    • 5,5′-Dibromo-2,2′-diiodo-1,1′-biphenyl (ACI)
    • YSCK0787
    • SCHEMBL2209625
    • DTXSID00732314
    • 873792-52-0
    • 1,1'-Biphenyl, 5,5'-dibromo-2,2'-diiodo-
    • Inchi: 1S/C12H6Br2I2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H
    • Chiave InChI: UQVSXZJWEBEYQC-UHFFFAOYSA-N
    • Sorrisi: BrC1C=C(C2C(I)=CC=C(Br)C=2)C(I)=CC=1

Proprietà calcolate

  • Massa esatta: 563.69052g/mol
  • Massa monoisotopica: 561.69257g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 213
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.2
  • Superficie polare topologica: 0Ų

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019115571-1g
5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl
873792-52-0 95%
1g
$502.44 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1690459-1g
5,5′-Dibromo-2,2′-diiodo-1,1′-biphenyl
873792-52-0 98%
1g
¥4900.00 2024-04-27

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, rt
1.2 Reagents: Iodine Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Bromine Catalysts: Iron Solvents: Chloroform ;  overnight, 50 °C; 50 °C → rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Photophysical properties and optical power limiting ability of Pt(II) polyynes bearing fluorene-type ligands with ethynyl units at different positions
Tian, Zhuanzhuan; et al, Journal of Organometallic Chemistry, 2019, 895, 28-36

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Tin dichloride dihydrate Solvents: Ethanol ,  Water ;  4 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10
2.1 Reagents: Sodium carbonate Solvents: Water ;  rt → 0 °C
2.2 1 h, 0 °C
3.1 Reagents: N-Bromosuccinimide Solvents: Hexane ;  overnight, rt
4.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 6 h, reflux
4.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10
4.3 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
4.4 Reagents: Potassium iodide Solvents: Water ;  rt; overnight, rt
4.5 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Riferimento
Design and synthesis of novel ROR inverse agonists with a dibenzosilole scaffold as a hydrophobic core structure
Toyama, Hirozumi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 2982-2988

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Iron ,  Bromine Solvents: Chloroform ;  24 h, 50 °C
Riferimento
Poly(9,9-dialkyl-3,6-dibenzosilole)-a high energy gap host for phosphorescent light emitting devices
Chan, Khai Leok; et al, Chemical Communications (Cambridge, 2005, (46), 5766-5768

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 6 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10
1.3 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
1.4 Reagents: Potassium iodide Solvents: Water ;  rt; overnight, rt
1.5 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Riferimento
Design and synthesis of novel ROR inverse agonists with a dibenzosilole scaffold as a hydrophobic core structure
Toyama, Hirozumi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 2982-2988

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Hexane ;  overnight, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 6 h, reflux
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10
2.3 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
2.4 Reagents: Potassium iodide Solvents: Water ;  rt; overnight, rt
2.5 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Riferimento
Design and synthesis of novel ROR inverse agonists with a dibenzosilole scaffold as a hydrophobic core structure
Toyama, Hirozumi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 2982-2988

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Water ;  rt → 0 °C
1.2 1 h, 0 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Hexane ;  overnight, rt
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 6 h, reflux
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10
3.3 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
3.4 Reagents: Potassium iodide Solvents: Water ;  rt; overnight, rt
3.5 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Riferimento
Design and synthesis of novel ROR inverse agonists with a dibenzosilole scaffold as a hydrophobic core structure
Toyama, Hirozumi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 2982-2988

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl Raw materials

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl Preparation Products

Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited